molecular formula C18H22ClN3O4 B8500907 1h-Pyrrolo[2,3-c]pyridine-1-carboxylic acid,7-chloro-3-methyl-4-(4-morpholinylcarbonyl)-,1,1-dimethylethyl ester

1h-Pyrrolo[2,3-c]pyridine-1-carboxylic acid,7-chloro-3-methyl-4-(4-morpholinylcarbonyl)-,1,1-dimethylethyl ester

Cat. No. B8500907
M. Wt: 379.8 g/mol
InChI Key: RMNCVRNLFALAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

To a solution of 7-chloro-3-methyl-pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid 1-tert-butyl ester (300 mg) in dimethylformamide (4 ml) was added 4-ethylmorpholine (492 ul), morpholine (172 ul), 1-hydroxybenzotriazole hydrate (204 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (223 mg) and the solution stirred at room temperature overnight. The solution was diluted with ethyl acetate (50 ml). The organic layer was then washed with 5% sodium hydrogen carbonate solution (2×10 ml) and water (2×20 ml). The organic layer was dried (MgSO4) and evaporated to give an off-white foam (107 mg) which was used without further purification.
Quantity
492 μL
Type
reactant
Reaction Step One
Quantity
172 μL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:12]2[C:13]([Cl:20])=[N:14][CH:15]=[C:16]([C:17]([OH:19])=O)[C:11]=2[C:10]([CH3:21])=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1)C.N1CCOCC1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O.C(OCC)(=O)C>[C:1]([O:5][C:6]([N:8]1[C:12]2=[C:13]([Cl:20])[N:14]=[CH:15][C:16]([C:17]([N:24]3[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)=[O:19])=[C:11]2[C:10]([CH3:21])=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=C1C(=NC=C2C(=O)O)Cl)C
Name
Quantity
492 μL
Type
reactant
Smiles
C(C)N1CCOCC1
Name
Quantity
172 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
204 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
223 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was then washed with 5% sodium hydrogen carbonate solution (2×10 ml) and water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=C(C=2C1=C(N=CC2C(=O)N2CCOCC2)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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